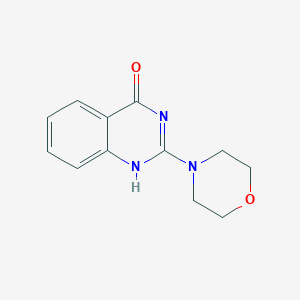
4(3H)-Quinazolinone, 2-morpholino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-morpholino- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, chemical synthesis, and material science. This compound is a derivative of quinazolinone and consists of a morpholine ring attached to the quinazolinone core.
科学的研究の応用
4(3H)-Quinazolinone, 2-morpholino-, and its derivatives represent an important class of fused heterocycles, found in over 200 naturally occurring alkaloids. Their structural diversity and stability have inspired extensive research, focusing on their synthesis and potential as medicinal agents. The following sections delve into the scientific research applications of this compound, excluding any information related to drug use, dosage, and side effects as per the requirements.
Anticancer Potential
Quinazolinone derivatives have been identified as promising anticancer agents. Research has shown that these compounds exhibit activity against various cancer cells by inhibiting critical pathways and enzymes involved in cancer progression. For instance, they have been noted for their potential in inhibiting EGFR, which is a significant target in cancer therapy. Their structural heterogeneity allows them to act on multiple targets, suggesting a promising area for developing multi-target therapies for cancer treatment (Marzaro, Guiotto, & Chilin, 2012); (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Antibacterial and Antimicrobial Activity
The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones has led to compounds with significant antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of 4(3H)-Quinazolinone derivatives in addressing antibiotic resistance and developing new antibacterial agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Materials
Apart from medicinal applications, quinazolinone derivatives have also been explored for their use in optoelectronic materials. Research indicates that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems can create novel materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and colorimetric pH sensors. This underscores the versatility of 4(3H)-Quinazolinone derivatives beyond pharmaceutical applications, showcasing their potential in the development of advanced optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Hybrid Molecules for Enhanced Biological Activity
The creation of hybrid molecules combining quinazoline and chalcone structures has been shown to result in compounds with varied biological activities, including anticancer, anti-Alzheimer, antiviral, and antimicrobial activities. These hybrid compounds demonstrate the concept of molecular hybridization in drug discovery, leading to synergistic effects or entirely new biological activities compared to their individual components (Mass, Vieira Duarte, & Russowsky, 2020).
特性
IUPAC Name |
2-morpholin-4-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYICHDMZXHSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186739 |
Source


|
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33080-91-0 |
Source


|
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
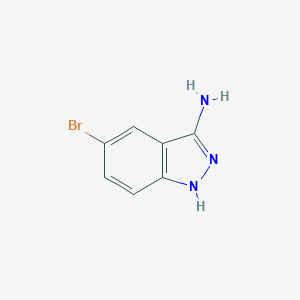
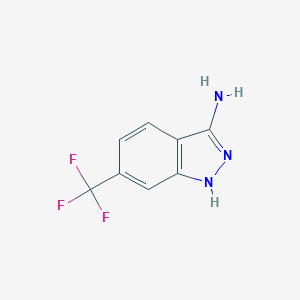
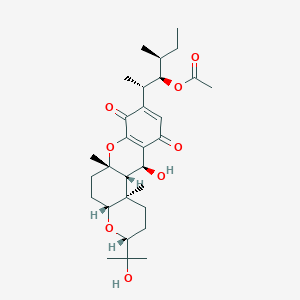


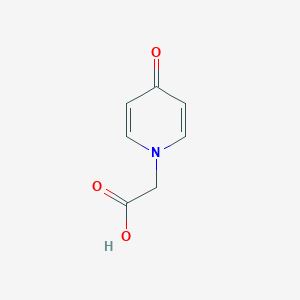
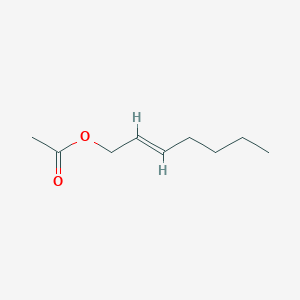
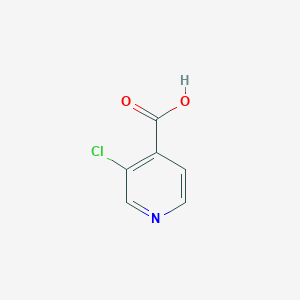
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)

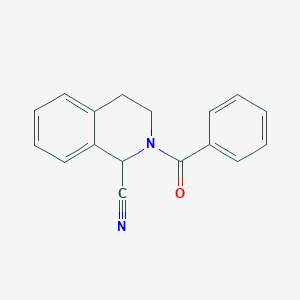

![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)

